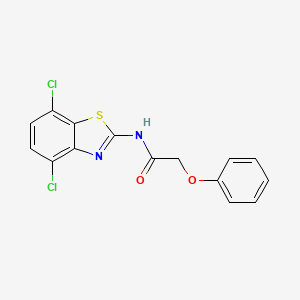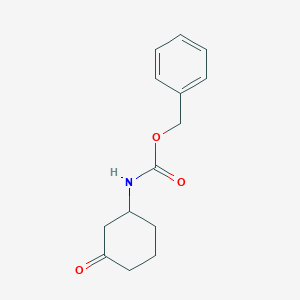![molecular formula C21H14ClFN2O B2420214 1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-72-0](/img/structure/B2420214.png)
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one, also known as CFBI, is a novel synthetic molecule that has recently been developed for use in scientific research. CFBI is a heterocyclic compound that contains both a benzyl and a phenyl group, connected by a nitrogen atom. This unique structure gives CFBI a range of unique properties that make it useful for a variety of research applications. In particular, CFBI has been studied for its potential use in drug development, as well as its ability to modulate the activity of certain enzymes.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one and its derivatives have shown promising results in antimicrobial studies. A study demonstrated that metal chelates of isatin-derived ligands, which share a similar structure with the compound , exhibited significant antibacterial and antifungal properties against selected microbial species (Khalid, Sumrra, & Chohan, 2020). Additionally, a comparative study highlighted the impact of chloro and fluoro groups on the antimicrobial activity of related compounds, indicating enhanced antibacterial effects (Chawla, Singh, & Saraf, 2012).
Neuroprotective Applications
Compounds structurally similar to 1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one have shown potential in neuroprotective applications. A study on microwave-assisted synthesis of fluorinated indoles, which share a structural resemblance, indicated their application in post-stroke neuroprotection (Dischino et al., 2003).
Anti-Inflammatory Activity
Research has also explored the anti-inflammatory activity of compounds related to 1-(2-chlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one. A study involving the synthesis of substituted benzylidine imino thiophenes, which have structural similarities, demonstrated significant in-vitro anti-inflammatory properties (Deka et al., 2012).
Potential in Psychopharmacology
Additionally, derivatives of this compound have been explored for their potential in psychopharmacology. For instance, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally similar to the compound, have been evaluated as novel potential antipsychotic agents, highlighting their potential utility in the treatment of psychiatric disorders (Wise et al., 1987).
Cytotoxic Activities
Furthermore, isatin derivatives, similar in structure, have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, indicating their potential in cancer research (Reddy et al., 2013).
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN2O/c22-18-7-3-1-5-14(18)13-25-19-8-4-2-6-17(19)20(21(25)26)24-16-11-9-15(23)10-12-16/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYIVWYCGMJDIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)F)C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2420136.png)
![1-(4-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2420137.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2420138.png)


![6-bromo-3-[(3,4-dimethylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2420141.png)
![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2420142.png)

![3-methyl-2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2420145.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
![3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-5-(2-thienylacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2420151.png)
![2-(7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2420152.png)